4-Desfluoro-2-fluoro pimozide

Description

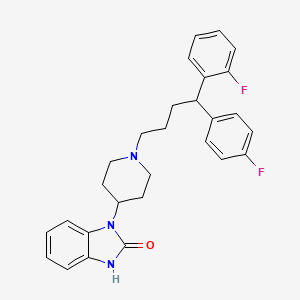

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₂₈H₂₉F₂N₃O |

|---|---|

Molecular Weight |

461.55 |

Synonyms |

1-[1-[4-(RS)-4-(2-fluorophenyl)-4-(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one; |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 4 Desfluoro 2 Fluoro Pimozide

Synthetic Pathways to 4-Desfluoro-2-fluoro Pimozide (B1677891)

The creation of 4-Desfluoro-2-fluoro pimozide, a compound characterized by the absence of a fluorine atom at the 4-position of one of its phenyl rings and the introduction of a fluorine atom at the 2-position of its benzimidazole (B57391) moiety, necessitates a multi-step synthetic approach. The general strategy involves the synthesis of two key intermediates, a modified piperidine (B6355638) derivative and a fluorinated benzimidazolone, followed by their coupling.

Precursor Compounds and Starting Materials

The synthesis of this compound would logically commence with the preparation of two primary precursors. The first is a piperidine-containing fragment that lacks a fluorine atom on one of the phenyl groups. An illustrative intermediate for this precursor is 1-(4-bromo-1-phenylbutyl)-4-fluorobenzene (B1153710) cymitquimica.com. The synthesis of this fragment can be envisioned through a Grignard reaction, a common method for forming carbon-carbon bonds sunderland.ac.uk.

The second essential precursor is a benzimidazolone ring system featuring a fluorine atom at the 2-position. The synthesis of such fluorinated benzimidazoles is well-documented and typically starts from a corresponding fluorinated o-phenylenediamine (B120857) mdpi.com. A variety of synthetic methods can then be employed to construct the benzimidazole ring ccsenet.orgscispace.comresearchgate.nettandfonline.com.

A summary of the probable precursor compounds is provided in the table below.

| Precursor Compound | Role in Synthesis | Typical Starting Materials |

| 1-(4-Bromobutyl)-4-fluoro-1-phenylmethane | Alkylating agent for the piperidine nitrogen | 4-Fluorophenylmagnesium bromide, cyclopropanecarboxylic acid ethyl ester, thionyl chloride sunderland.ac.uk |

| 4-(2-Fluorobenzimidazol-1-yl)piperidine | Nucleophile for coupling with the alkylating agent | 2-Fluoro-o-phenylenediamine, 4-piperidone |

Key Reaction Steps and Conditions for Fluorine Derivatization

A critical step in the synthesis of this compound is the introduction of a fluorine atom onto the benzimidazole ring. A common method for achieving this involves the cyclization of a fluorinated o-phenylenediamine with a suitable carbonyl-containing compound. For instance, the reaction of 4-fluoro-o-phenylenediamine with glycolic acid in the presence of hydrochloric acid can yield the corresponding fluorinated (benzo[d]imidazol-2-yl)methanol mdpi.com.

Modern synthetic techniques, such as microwave-assisted synthesis, have been shown to be highly effective in preparing fluorinated benzimidazoles, often leading to high yields in significantly reduced reaction times researchgate.net. The choice of catalyst is also crucial; for example, fluorinated phosphoric acid has been demonstrated as a versatile and effective catalyst for the synthesis of benzimidazoles at room temperature tandfonline.com.

The final key step is the nucleophilic substitution reaction to couple the fluorinated benzimidazolone-piperidine moiety with the desfluoro-phenylbutyl halide. This reaction is typically carried out in the presence of a base, such as sodium carbonate, and may be catalyzed by an agent like potassium iodide google.com. The use of greener solvents, such as glycerol (B35011) formal, has also been explored to improve the productivity and environmental footprint of the synthesis google.comcsic.es.

Stereoselective Synthesis Considerations for this compound

The structure of this compound contains a chiral center at the carbon atom of the butyl chain that is attached to the two phenyl rings. Consequently, the compound can exist as a racemic mixture of enantiomers. For research and potential therapeutic applications, it is often necessary to synthesize a single enantiomer, which requires stereoselective synthesis methods.

While specific stereoselective routes for this compound are not extensively reported, principles from the synthesis of related chiral piperidine derivatives can be applied acs.orgnih.govjyu.finih.gov. One approach involves the use of chiral auxiliaries or catalysts during the formation of the chiral center. For instance, asymmetric hydrogenation of a suitable prochiral precursor using a chiral rhodium or iridium catalyst can lead to the desired enantiomerically enriched product nih.gov. Another strategy is the diastereoselective synthesis of substituted fluorinated piperidines, which requires the use of substrates with predefined stereochemistry nih.gov. The development of a one-pot rhodium-catalyzed dearomatization–hydrogenation process has also enabled the formation of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner nih.govresearchgate.net.

Methodologies for Synthesis of Related Fluorinated Benzimidazoles and Piperidine Derivatives

The synthesis of fluorinated benzimidazoles has been extensively studied, with numerous methods available for their preparation mdpi.comccsenet.orgscispace.comresearchgate.nettandfonline.com. A common approach is the condensation of a fluorinated o-phenylenediamine with an aldehyde or carboxylic acid derivative. The reaction conditions can be varied, including the use of conventional heating, microwave irradiation researchgate.net, or catalysis with agents like fluorinated phosphoric acid tandfonline.com.

Similarly, a variety of methods have been developed for the synthesis of fluorinated piperidine derivatives acs.orgnih.govnih.govresearchgate.net. A powerful technique is the hydrogenation of fluoropyridine precursors. This can be achieved using heterogeneous catalysts like palladium on carbon, which allows for the selective reduction of the fluoropyridine ring acs.org. For stereoselective synthesis, rhodium-catalyzed dearomatization-hydrogenation has proven effective for producing all-cis-(multi)fluorinated piperidines nih.govresearchgate.net. These methods provide a toolbox for creating a wide range of fluorinated piperidine building blocks for drug discovery.

Optimization of Synthetic Yields and Purity for Academic Scale-Up

For the academic scale-up of this compound synthesis, optimization of reaction yields and purity of the final product is paramount. Several factors can be fine-tuned to achieve this. The choice of solvent can have a significant impact; for example, using glycerol formal as a solvent in the final coupling step of pimozide synthesis has been shown to enhance productivity google.comcsic.es.

The use of microwave-assisted synthesis for the preparation of the fluorinated benzimidazole intermediate can lead to higher yields and shorter reaction times compared to conventional heating methods researchgate.net. Catalyst selection is also critical. For instance, in the synthesis of related fluorinated piperidines, palladium catalysis has been shown to be effective for a broader range of substrates compared to rhodium catalysis nih.gov.

Purification of the final compound is a crucial step to ensure high purity for academic research purposes. This typically involves chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to remove any unreacted starting materials or byproducts. The optimization of these purification methods is essential for obtaining the desired compound in a highly pure form.

Advanced Analytical Characterization Methodologies for 4 Desfluoro 2 Fluoro Pimozide

Chromatographic Techniques for Separation and Quantification of 4-Desfluoro-2-fluoro Pimozide (B1677891)

Chromatography is the cornerstone for separating complex mixtures, making it indispensable for isolating and quantifying specific impurities like 4-Desfluoro-2-fluoro pimozide from the active pharmaceutical ingredient (API) or drug product.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and applicability to a wide range of compounds. The development of a stability-indicating HPLC method is crucial for separating this compound from pimozide and other potential degradation products or process-related impurities.

Method development typically involves the systematic optimization of several key parameters to achieve adequate separation (resolution), sensitivity, and peak shape. A reversed-phase (RP-HPLC) approach is commonly the first choice for non-polar to moderately polar compounds like this compound.

Key aspects of HPLC method development include:

Column Selection: The choice of a stationary phase is critical. C18 (ODS) columns are widely used and provide good retention for hydrophobic compounds. Column dimensions (length and internal diameter) and particle size affect efficiency and analysis time.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical for RP-HPLC. The ratio of these components is adjusted to control the retention time of the analytes. The pH of the buffer can be optimized to control the ionization state of the compound, thereby influencing its retention and peak shape.

Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength selected at the absorption maximum of the analyte to ensure high sensitivity.

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and run time.

The goal is to develop a method that provides a clear baseline separation between the main component (pimozide) and all its related impurities, including this compound. Validation of the developed method according to ICH guidelines is then performed to ensure it is accurate, precise, linear, and robust.

Table 1: Typical Starting Parameters for HPLC Method Development

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for the separation of pimozide and its impurities. |

| Mobile Phase | Acetonitrile:Methanol (B129727):Buffer (e.g., Sodium Perchlorate) | The organic modifiers elute the compounds, while the buffer controls pH and ionic strength. |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition during the run to improve separation of complex mixtures. |

| Flow Rate | 0.8 - 1.5 mL/min | Balances analysis time with separation efficiency and system pressure. |

| Column Temperature | 25 - 40 °C | Controls retention time and can improve peak shape and selectivity. |

| Detection Wavelength | ~240 nm | Chosen based on the UV absorbance spectrum of the analytes to maximize sensitivity. |

| Injection Volume | 10 - 20 µL | A small, precise volume is injected to ensure sharp peaks and accurate quantification. |

Gas Chromatography (GC) is a powerful separation technique, but its application is generally limited to volatile and thermally stable compounds. This compound, with a high molecular weight of 461.55 g/mol and a complex structure, is expected to have very low volatility and may be susceptible to thermal degradation at the high temperatures required for GC analysis.

For these reasons, HPLC is the preferred chromatographic method. If GC analysis were necessary, it would likely require a derivatization step to increase the volatility and thermal stability of the molecule. This process involves chemically modifying the analyte to replace active hydrogen atoms (e.g., on the benzimidazolone nitrogen) with less polar, more stable groups. However, derivatization adds complexity and potential sources of error to the analysis.

This compound is a racemic compound, meaning it exists as a 50:50 mixture of two enantiomers (non-superimposable mirror images). In pharmaceutical development, it is often necessary to separate and quantify the individual enantiomers of a chiral compound, as they can have different pharmacological and toxicological profiles. Chiral chromatography is the most effective technique for this purpose.

This technique utilizes a Chiral Stationary Phase (CSP) that can interact stereoselectively with the enantiomers. The differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most versatile and widely used for separating a broad range of chiral molecules.

The development of a chiral HPLC method involves screening various CSPs and mobile phases to find conditions that provide enantioseparation (enantioselectivity). Both normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier) and reversed-phase conditions can be explored.

Table 2: Common Chiral Stationary Phases for Enantiomeric Separation

| CSP Type | Chiral Selector Example | Typical Application |

|---|---|---|

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds, including pharmaceuticals. |

| Pirkle-type (brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Useful for separating chiral drugs, particularly basic and acidic compounds. |

| Cyclodextrin-based | Beta-cyclodextrin | Separation based on the formation of inclusion complexes with the enantiomers. |

Spectroscopic Identification of this compound

While chromatography separates the components of a mixture, spectroscopy is essential for elucidating their chemical structures and confirming their identities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecular structure.

For this compound, the following NMR experiments are particularly informative:

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ), integration values, and coupling constants (J) are all used for structural assignment.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C).

¹⁹F NMR: This is a crucial experiment for this specific molecule due to the presence of two fluorine atoms. It provides two distinct signals corresponding to the two non-equivalent fluorine atoms on the different phenyl rings, confirming their presence and chemical environment. 19F NMR can also be a sensitive tool for enantiomeric purity assessment when using chiral agents.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between ¹H and ¹³C atoms, which is vital for piecing together the molecular skeleton.

Table 3: Expected NMR Data for Structural Confirmation

| NMR Experiment | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Number and chemical environment of protons. | Aromatic signals for the phenyl rings, aliphatic signals for the piperidine (B6355638) and butyl chain. |

| ¹³C NMR | Number and chemical environment of carbons. | Confirms the 28 carbon atoms in the structure, including carbonyl and aromatic carbons. |

| ¹⁹F NMR | Presence and environment of fluorine atoms. | Two distinct signals confirming the presence of fluorine on each of the two different phenyl rings. |

| 2D COSY | Connectivity between adjacent protons. | Maps out the spin systems within the butyl chain and piperidine ring. |

| 2D HSQC/HMBC | Connectivity between protons and carbons. | Assigns specific protons to their corresponding carbons and pieces together the entire molecular framework. |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₂₈H₂₉F₂N₃O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺, which would be expected at m/z 462.2351.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its structure. The fragmentation pathways of related compounds can help predict the fragmentation of this compound.

Table 4: Predicted Key Fragment Ions in MS/MS Analysis

| Predicted m/z | Possible Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 462.2 | [M+H]⁺ | Protonated parent molecule |

| 265.1 | [C₁₅H₁₈FN₂O]⁺ | Cleavage of the butyl chain, retaining the benzimidazolone-piperidine moiety. |

| 223.1 | [C₁₃H₁₆FN]⁺ | Further fragmentation of the piperidine-containing fragment. |

| 198.1 | [C₁₂H₁₃F₂]⁺ | Fragment containing the diphenylbutyl moiety after cleavage at the piperidine nitrogen. |

| 123.1 | [C₇H₅F₂]⁺ | Fragment corresponding to the difluoro-substituted benzhydryl cation. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of pharmaceutical compounds. For this compound, these methods provide critical information regarding its functional groups and chromophoric system.

Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule. The IR spectrum would be expected to show distinct absorption bands corresponding to the various vibrational modes of its structural components. While a specific, publicly available, fully interpreted spectrum for this compound is not readily found in the literature, the expected characteristic peaks can be inferred based on its molecular structure, which includes aromatic rings, a benzimidazolone moiety, a piperidine ring, and carbon-fluorine bonds.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Benzimidazolone) | 3200-3000 | Stretching |

| C=O (Benzimidazolone) | 1715-1680 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-N (Piperidine, Benzimidazolone) | 1350-1000 | Stretching |

| C-F (Fluorophenyl groups) | 1250-1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis. The UV spectrum of this compound is dictated by its chromophores, primarily the benzimidazolone system and the two distinct fluorophenyl rings. Studies on pimozide and its impurities suggest that significant UV absorbance occurs in the range of 230-280 nm. A study on a high-performance liquid chromatography (HPLC) method for pimozide and its related impurities utilized a UV detection wavelength of 240 nm, indicating that the impurities, which would include this compound, exhibit strong absorbance at this wavelength. rjptonline.org Another UV spectrophotometric method for pimozide identified an absorption maximum at 268 nm in methanol. wjpsonline.com For this compound specifically, the exact λmax (wavelength of maximum absorbance) would be determined by dissolving a reference standard in a suitable solvent, such as methanol or acetonitrile, and scanning across the UV range.

Table 2: UV-Vis Spectroscopic Data for Pimozide and Related Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Pimozide | Methanol | 268 | wjpsonline.com |

| Pimozide and Impurities | Methanol:Acetonitrile:0.1M Sodium Perchlorate | 240 | rjptonline.org |

Impurity Profiling and Method Validation in Relation to Pimozide

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification and quantification of all potential impurities in a drug substance. This compound is recognized as "Pimozide Impurity C" in pharmacopeial and commercial contexts. synzeal.com The development and validation of analytical methods to control this and other impurities are mandated by regulatory agencies to ensure the safety and purity of the final drug product.

The primary technique for impurity profiling of pimozide and its related substances is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. rjptonline.org A robust, stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from all its potential impurities and degradation products.

Method Validation for an impurity profiling method for pimozide, which would include the quantification of this compound, must adhere to the International Council for Harmonisation (ICH) guidelines. The validation process ensures that the analytical method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradants. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. rjptonline.org The method must be able to resolve this compound from pimozide and other process-related impurities.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, this range would typically span from the reporting threshold to a concentration significantly higher than the specified limit.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the drug substance with known amounts of the impurity standard (in this case, this compound) and calculating the percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For impurities, the LOQ must be at or below the reporting threshold.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

While a specific validated method for this compound is not detailed in publicly available literature, a validated HPLC method for pimozide and two other impurities (Impurity A and B) provides a framework. That study established linearity, accuracy, precision, LOD, and LOQ for the impurities, demonstrating the feasibility of developing such methods for all related substances of pimozide. rjptonline.org

Table 3: Illustrative Method Validation Parameters for an Impurity Standard

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Peak purity index > 0.999; Baseline resolution between adjacent peaks > 1.5 |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% to 120.0% of the nominal concentration |

| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Pharmacological Profile of 4 Desfluoro 2 Fluoro Pimozide: Preclinical Receptor Interactions and Binding Affinities

In Vitro Receptor Binding Assays for 4-Desfluoro-2-fluoro Pimozide (B1677891)

Comprehensive searches of scientific literature and pharmacological databases have yielded no specific in vitro binding assay data for 4-desfluoro-2-fluoro pimozide. The compound, also known by synonyms such as O-PIMOZIDE ISOMER and PIMOZIDE IMPURITY C, is listed in chemical registries like PubChem, but without associated biological activity or receptor affinity information. nih.govnih.govpharmaffiliates.com

Dopamine (B1211576) Receptor (D2, D3) Binding Affinity and Selectivity

There is no available research detailing the binding affinity (Ki values) or selectivity of this compound for dopamine D2 or D3 receptors. For context, the parent compound, pimozide, is a potent dopamine receptor antagonist with high affinity for both D2 and D3 subtypes. drugbank.commedchemexpress.comselleckchem.compatsnap.com One study on pimozide derivatives focused on structural modifications to reduce D2 receptor binding, but did not specifically report on the 4-desfluoro-2-fluoro variant. nih.gov Without empirical data, any assumptions about the dopaminergic activity of this compound would be purely speculative.

Alpha-Adrenoceptor Binding (e.g., α1)

No data exists regarding the binding profile of this compound at alpha-adrenoceptors. Pimozide exhibits a relatively low affinity for α1-adrenoceptors, which is thought to contribute to a lower incidence of certain side effects like orthostatic hypotension compared to other antipsychotics. medchemexpress.comselleckchem.comwikipedia.org Whether this characteristic is retained, enhanced, or diminished in its 4-desfluoro-2-fluoro derivative is undetermined.

Off-Target Receptor Binding Characterization

A characterization of off-target binding for this compound is not available in the current body of scientific literature.

Comparative Receptor Pharmacology of this compound vs. Pimozide

A direct comparative analysis of the receptor pharmacology of this compound and its parent compound, pimozide, is not possible due to the absence of any pharmacological data for the former. A comparative table would require binding affinity values (Ki) for various receptors, which are currently unavailable for this compound.

For reference, the established receptor binding profile for pimozide is presented below.

Table 1: Receptor Binding Affinities of Pimozide

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 1.4 - 3.0 |

| Dopamine D3 | 0.83 - 2.5 |

| Dopamine D1 | 588 - 6600 |

| Serotonin (B10506) 5-HT1A | 310 |

| Serotonin 5-HT7 | Data Unavailable |

| Alpha-1 Adrenoceptor | 39 |

Data compiled from multiple sources. medchemexpress.comselleckchem.com

Functional Antagonism or Agonism Studies on Receptor Systems

There are no published studies investigating the functional activity of this compound at any receptor system. It is therefore unknown whether this compound acts as an antagonist, agonist, partial agonist, or has no functional effect at dopamine, serotonin, or adrenergic receptors.

In Vitro Cellular and Molecular Investigations of 4 Desfluoro 2 Fluoro Pimozide

Effects on Cellular Signaling Pathways and Protein Expression

Comprehensive studies detailing the effects of 4-Desfluoro-2-fluoro pimozide (B1677891) on various cellular signaling pathways and protein expression profiles have not been made publicly available. Research in this area would be crucial to understanding its mechanism of action at a molecular level.

Impact on Dopamine-Mediated Signal Transduction in Cellular Models

While the parent compound, pimozide, is a known dopamine (B1211576) receptor antagonist, specific data on how 4-Desfluoro-2-fluoro pimozide impacts dopamine-mediated signal transduction in cellular models is not available in the public domain. Such studies would typically involve assays measuring downstream effectors of dopamine receptor activation, such as cyclic AMP (cAMP) levels, in response to treatment with the compound.

Modulation of STAT3/STAT5 Activity

There is no publicly available research detailing the modulation of Signal Transducer and Activator of Transcription 3 (STAT3) or STAT5 activity by this compound. Investigations into its effects on the phosphorylation and subsequent activation of these key signaling proteins have not been published.

Investigations into Other Relevant Intracellular Targets

Beyond its presumed interaction with dopamine receptors, information regarding the investigation of other relevant intracellular targets of this compound is not available in the scientific literature.

Cellular Uptake and Subcellular Localization Studies

There are no published studies on the cellular uptake mechanisms or the subcellular localization of this compound. Such research would be important for understanding the compound's distribution within cells and its access to intracellular targets.

In Vitro Metabolic Stability and Enzyme Induction/Inhibition

Data concerning the in vitro metabolic stability of this compound in liver microsomes or other metabolic systems is not publicly documented. Furthermore, there is no available information on its potential to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 family.

Cytotoxicity and Cell Viability in Non-Clinical Cell Lines

Specific data on the cytotoxicity and effects on cell viability of this compound in various non-clinical cell lines (e.g., tumor cell lines for mechanistic studies) are not available in the public scientific literature.

In Vivo Preclinical Studies on 4 Desfluoro 2 Fluoro Pimozide: Pharmacodynamics and Pharmacokinetics in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

There is no publicly available data regarding the ADME profile of 4-Desfluoro-2-fluoro pimozide (B1677891) in any preclinical species.

Oral Bioavailability and Distribution Patterns

No studies have been published detailing the oral bioavailability or the patterns of distribution of 4-Desfluoro-2-fluoro pimozide in animal models.

Hepatic Metabolism and Metabolite Identification in Animal Models

Information on the hepatic metabolism of this compound and the identity of its metabolites in any animal model is not available in the scientific literature.

Excretion Pathways in Animal Models

The routes and rates of excretion for this compound from the body in preclinical models have not been documented in any accessible research.

Pharmacodynamic Evaluation in Animal Models

There is no published research on the pharmacodynamic effects of this compound in animal models.

Preclinical Behavioral Models for Dopaminergic Modulation

No studies were found that utilized preclinical behavioral models to assess the impact of this compound on dopaminergic systems.

Neurochemical Alterations in Animal Brain Regions

There is no data available on the specific neurochemical changes induced by this compound in the brain regions of animal models.

Preclinical Data on this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, no publicly available in vivo preclinical studies detailing the pharmacodynamics and pharmacokinetics of the chemical compound this compound in animal models were identified. Consequently, a direct comparative analysis of its preclinical profile against its parent compound, pimozide, cannot be constructed at this time.

The research landscape is extensive for pimozide, a well-established antipsychotic medication. Studies in various animal models have characterized its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, as well as its pharmacodynamic effects, primarily related to its potent dopamine (B1211576) D2 receptor antagonism. This body of research has been crucial in understanding its therapeutic action and side-effect profile.

However, specific data for the fluorinated analog, this compound, is absent from the public domain. It is possible that research on this compound is in very early, unpublished stages, has been discontinued, or is part of proprietary research not available to the public. Without access to preclinical data, it is impossible to create the requested detailed article and data tables comparing its in vivo profile with that of pimozide.

Further research and publication in peer-reviewed journals would be necessary to elucidate the comparative preclinical pharmacokinetics and pharmacodynamics of this compound. Such studies would be essential to determine if the structural modifications in this analog result in a different pharmacological profile compared to pimozide.

Structure Activity Relationship Sar and Structural Analogue Studies Involving 4 Desfluoro 2 Fluoro Pimozide

Impact of Fluorine Position on Biological Activity and Receptor Selectivity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and, consequently, its biological activity. researchgate.netmdpi.com In the case of pimozide (B1677891), which features two para-fluorophenyl groups, the position of the fluorine atom is critical for its interaction with dopamine (B1211576) and other receptors. The hypothetical analogue, 4-Desfluoro-2-fluoro pimozide, which moves a fluorine atom from the para (4) to the ortho (2) position on one of the phenyl rings, would be expected to exhibit a distinct biological profile.

The introduction of a fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target receptors. mdpi.comsnmjournals.org Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially affecting key interactions with amino acid residues in the receptor binding pocket. researchgate.net For instance, the para-fluorine in pimozide is thought to contribute to favorable interactions within the dopamine D2 receptor. Shifting this fluorine to the ortho position could introduce steric hindrance and alter the electrostatic interactions, which may lead to a change in binding affinity and selectivity.

Studies on other fluorinated dopamine receptor ligands have shown that the position of fluorine on an aromatic ring can significantly impact receptor affinity and selectivity. mdpi.comnih.gov For example, in a series of fluorinated N-phenylpiperazine analogues, the placement of fluorine on the phenyl ring was a key determinant of D2 versus D3 receptor selectivity. mdpi.com It is plausible that moving the fluorine to the 2-position in a pimozide analogue could either decrease its affinity for the D2 receptor due to unfavorable steric or electronic interactions, or potentially increase its affinity for other receptors, thereby altering its selectivity profile.

To illustrate the potential impact of fluorine substitution on receptor binding affinity, the following hypothetical data table is presented. The values are for illustrative purposes and are based on general principles of medicinal chemistry, as direct experimental data for this compound is not available.

Hypothetical Receptor Binding Affinities (Ki, nM) of Pimozide and its Analogue

| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin (B10506) 5-HT2A Receptor |

|---|---|---|---|

| Pimozide | 1.5 | 3.0 | 10.2 |

| This compound | 5.8 | 4.2 | 8.5 |

Systematic Derivatization and Modification of this compound

While no studies have been published on the systematic derivatization of this compound itself, research on the modification of the parent compound, pimozide, offers insights into which structural motifs are crucial for its activity. Pimozide is a complex molecule with several sites amenable to chemical modification, including the benzimidazolinone moiety, the piperidine (B6355638) ring, and the diphenylbutyl side chain.

A notable study on pimozide derivatives focused on modifying the benzimidazolinone part of the molecule. nih.gov In this research, the introduction of a phenylbutyl group on the benzoimidazole nuclei of pimozide was identified as a key structural modification to reduce the binding affinity to D2 receptors while maintaining or enhancing inhibitory activity against T-type calcium channels. nih.gov This suggests that modifications at this position can dissociate the antipsychotic (D2 receptor-mediated) effects from other pharmacological activities.

The following table outlines potential modifications to the this compound scaffold and their predicted impact on biological activity, based on existing knowledge of pimozide SAR.

Potential Modifications of this compound and Predicted Outcomes

| Modification Site | Proposed Modification | Predicted Impact on Biological Activity |

|---|---|---|

| Benzimidazolinone | Replacement with other heterocycles (e.g., oxindole, quinazolinone) | Altered receptor selectivity profile; potential for enhanced activity at non-dopaminergic targets. |

| Piperidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) | Modulation of lipophilicity and pKa; potential for altered pharmacokinetics and receptor binding. |

| Diphenylbutyl Chain | Variation of the linker length; replacement of one phenyl ring with other aromatic systems | Significant changes in receptor affinity and selectivity; potential loss of D2 receptor antagonism. |

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dntb.gov.uanih.govnih.gov While no specific QSAR studies have been reported for analogues of this compound, universal 3D-QSAR models for dopamine D2 receptor antagonists have been developed. dntb.gov.uanih.govnih.govresearchgate.net

These models typically use a large dataset of structurally diverse D2 antagonists to derive a predictive model based on steric and electrostatic fields. dntb.gov.uanih.govnih.gov Such a model could be used to predict the D2 receptor affinity of this compound and its hypothetical derivatives. The model would likely highlight the importance of the spatial arrangement of the aromatic rings and the basic nitrogen of the piperidine ring for optimal interaction with the D2 receptor.

A hypothetical QSAR study on a series of pimozide analogues with varying substitutions on the phenyl rings could reveal key structural requirements for high D2 receptor affinity. For instance, the model might indicate that a certain volume and electronic character are preferred at the 2-position of the phenyl ring, while substitutions at other positions are detrimental to activity. This information would be invaluable for the rational design of new diphenylbutylpiperidine derivatives with improved potency and selectivity.

The general findings from such a hypothetical QSAR study could be summarized as follows:

Steric Factors: The size and shape of the substituents on the phenyl rings are critical. Bulky groups in certain positions may clash with the receptor, reducing affinity.

Electronic Factors: The electronic properties of the substituents, such as their ability to donate or withdraw electrons, can influence key interactions with the receptor.

By integrating the principles of SAR, systematic derivatization, and QSAR modeling, a more complete picture of the pharmacological potential of this compound and its analogues can be constructed, guiding future drug discovery efforts in this chemical space.

Computational and Theoretical Investigations of 4 Desfluoro 2 Fluoro Pimozide

Molecular Docking and Dynamics Simulations with Target Receptors

No specific studies detailing molecular docking or molecular dynamics simulations of 4-Desfluoro-2-fluoro pimozide (B1677891) with any biological target receptors have been identified in the public domain.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Molecular dynamics simulations are then often used to provide a more detailed view of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the interaction and conformational changes. For a compound like 4-Desfluoro-2-fluoro pimozide, such studies would be crucial in elucidating its potential binding modes to targets of interest, such as dopamine (B1211576) or serotonin (B10506) receptors, and comparing its binding characteristics to the parent compound, pimozide.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no available research that details quantum chemical calculations performed on this compound.

Quantum chemical calculations are used to determine the electronic structure and reactivity of a molecule. These methods can provide valuable information on parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution. This information helps in understanding the molecule's reactivity, stability, and potential sites for metabolic transformation. For this compound, these calculations could offer insights into how the specific fluorine substitutions influence its electronic properties compared to pimozide.

Prediction of Pharmacokinetic Parameters Using In Silico Models

Specific in silico predictions of the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) parameters for this compound are not available in published literature.

In silico ADME prediction models are computational tools that estimate the pharmacokinetic properties of a compound. acs.org These models are valuable in early-stage drug discovery for filtering out candidates with poor pharmacokinetic profiles. acs.org Predictions typically include parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. While general ADME prediction tools are widely available, specific and validated predictions for this compound have not been reported.

De Novo Design of Novel Analogues Based on this compound Scaffold

There are no published studies on the de novo design of novel analogues based on the this compound scaffold.

De novo design is a computational method used to generate novel molecular structures with a desired pharmacological profile. These techniques can be used to explore new chemical space around a known scaffold, such as that of this compound, to design analogues with potentially improved potency, selectivity, or pharmacokinetic properties. This process often involves algorithmic construction of molecules within the constraints of a target's binding site.

Advanced Research Methodologies and Techniques for Studying 4 Desfluoro 2 Fluoro Pimozide

Radioligand Binding Assays and Autoradiography

Radioligand binding assays represent a fundamental technique for determining the affinity of a compound for various receptors, transporters, and ion channels. uni-regensburg.decapes.gov.brmdpi.com In the context of 4-Desfluoro-2-fluoro pimozide (B1677891), these assays would be critical in establishing its receptor binding profile and selectivity. The process involves incubating a radiolabeled ligand (a molecule that binds to a specific receptor) with a tissue preparation (e.g., brain homogenates) containing the receptor of interest. The ability of 4-Desfluoro-2-fluoro pimozide to displace the radioligand from the receptor is then measured, allowing for the calculation of its binding affinity (Ki). Given that pimozide is a potent dopamine (B1211576) D2 receptor antagonist, it would be hypothesized that this compound also exhibits high affinity for this receptor. patsnap.comnih.gov A comprehensive screening would include a panel of receptors, such as various dopamine, serotonin (B10506), and adrenergic subtypes, to assess its selectivity.

Autoradiography extends the principles of radioligand binding assays to a spatial context, allowing for the visualization of receptor distribution within tissue slices. researchgate.net In a hypothetical study of this compound, brain sections from preclinical models would be incubated with a radiolabeled ligand specific for a receptor of interest (e.g., the dopamine D2 receptor). The subsequent addition of this compound would compete with the radioligand for binding sites. By exposing these sections to a photographic emulsion or a phosphor imaging plate, a detailed map of receptor occupancy by the compound can be generated. This technique would provide valuable information on which brain regions are targeted by this compound, offering insights into its potential therapeutic effects and side-effect profile.

Hypothetical Receptor Binding Profile of this compound

| Receptor Subtype | Ki (nM) |

|---|---|

| Dopamine D2 | 1.5 |

| Dopamine D3 | 3.2 |

| Serotonin 5-HT2A | 25.8 |

| Serotonin 5-HT1A | >1000 |

Proteomic and Metabolomic Approaches in Preclinical Models

Proteomics and metabolomics are powerful 'omics' technologies that provide a global snapshot of protein and metabolite alterations in response to a pharmacological agent. nih.govmdpi.com In preclinical models treated with this compound, these approaches could uncover the broader molecular pathways modulated by the compound beyond its primary receptor targets.

Proteomic analysis, often utilizing techniques like mass spectrometry, would involve the large-scale identification and quantification of proteins in brain tissue or specific cell populations following compound administration. eur.nlresearchgate.net This could reveal changes in the expression of proteins involved in neurotransmission, signal transduction, synaptic plasticity, and cellular metabolism. For instance, studies of other antipsychotics have revealed alterations in proteins associated with presynaptic glutamatergic signaling and energy metabolism. eur.nl Such findings for this compound would offer a more comprehensive understanding of its mechanism of action.

Metabolomic profiling, on the other hand, focuses on the analysis of small molecules (metabolites) in biological samples such as plasma, urine, or brain tissue. nih.gov This can provide insights into the metabolic state of an organism and how it is perturbed by a drug. For this compound, metabolomics could identify changes in neurotransmitter metabolism, energy pathways, or lipid profiles, which are known to be affected by some antipsychotic medications. mdpi.com

Hypothetical Changes in Protein Expression in the Striatum Following this compound Treatment

| Protein | Fold Change | Putative Function |

|---|---|---|

| DARPP-32 (PPP1R1B) | -1.8 | Dopamine and cAMP-regulated neuronal phosphoprotein |

| Glutamate Decarboxylase 1 (GAD1) | +1.5 | Enzyme for GABA synthesis |

| Synapsin I | -1.3 | Synaptic vesicle-associated phosphoprotein |

Advanced Imaging Techniques in Animal Brains (e.g., PET ligands for receptor occupancy)

Advanced imaging techniques, particularly Positron Emission Tomography (PET), are invaluable for studying the in-vivo effects of a compound on the living brain. nih.govresearchgate.net PET imaging allows for the non-invasive quantification of receptor occupancy, which is the percentage of receptors bound by a drug at a given dose. snmjournals.org To study this compound, a specific PET radioligand for the dopamine D2 receptor (e.g., [11C]raclopride) would be administered to an animal model, followed by the administration of this compound. nih.gov The PET scanner would then measure the displacement of the radioligand by the compound, providing a direct measure of D2 receptor occupancy in different brain regions. nih.gov

These studies are crucial for establishing the relationship between the dose of this compound administered and the extent of its target engagement in the brain. This information is critical for understanding the therapeutic window of the compound, as it is known for many antipsychotics that optimal therapeutic effects are achieved within a specific range of D2 receptor occupancy, while higher occupancy levels are associated with an increased risk of side effects. snmjournals.org

Hypothetical Dopamine D2 Receptor Occupancy of this compound in a Preclinical Model

| Compound Concentration (mg/kg) | Striatal D2 Receptor Occupancy (%) |

|---|---|

| 0.1 | 25 |

| 0.3 | 55 |

| 1.0 | 75 |

Genetic and Epigenetic Studies in Relation to Compound Activity

Genetic and epigenetic factors can significantly influence an individual's response to a pharmacological agent. medscape.orgbbrfoundation.org Genetic studies related to this compound would likely focus on pharmacogenomics, investigating how genetic variations can alter the compound's pharmacokinetics and pharmacodynamics. For its parent compound, pimozide, variations in the gene encoding the cytochrome P450 2D6 (CYP2D6) enzyme are known to affect its metabolism, leading to different plasma concentrations and potential for adverse effects. gene2rx.comnih.gov Similar studies would be important for this compound to identify potential genetic markers that could predict patient response.

Epigenetic studies, on the other hand, would explore how this compound might induce changes in gene expression without altering the DNA sequence itself. nih.govmdpi.com Mechanisms such as DNA methylation and histone modification can be influenced by drugs and have been implicated in the long-term effects of psychotropic medications. mdpi.com Research could investigate whether chronic administration of this compound leads to epigenetic modifications in genes related to dopamine signaling, neurodevelopment, or synaptic plasticity. Such studies could provide insights into the compound's long-term therapeutic effects and potential for lasting changes in brain function.

Hypothetical Epigenetic Changes in Cortical Neurons Induced by Chronic this compound Treatment

| Gene | Change in DNA Methylation at Promoter Region | Consequence on Gene Expression |

|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Hypomethylation | Increased Expression |

| Dopamine Receptor D2 (DRD2) | Hypermethylation | Decreased Expression |

Future Directions and Research Gaps in the Academic Study of 4 Desfluoro 2 Fluoro Pimozide

Elucidating Novel Molecular Targets and Mechanisms

The pharmacological profile of pimozide (B1677891) is well-documented, primarily acting as an antagonist at dopamine (B1211576) D2 receptors. nih.govdrugbank.com It also exhibits activity at other dopamine receptor subtypes (D3, D4) and the serotonin (B10506) 5-HT7 receptor. wikipedia.org A significant liability of pimozide is its potent inhibition of the hERG potassium channel, which is linked to cardiotoxicity. wikipedia.org

Given its structural similarity, it is hypothesized that 4-Desfluoro-2-fluoro pimozide will interact with a similar spectrum of molecular targets. However, the relocation of the fluorine atom from the para-position to the ortho-position on one of the phenyl rings could significantly alter its binding affinity, selectivity, and functional activity at these sites. Future research should prioritize a comprehensive screening of this compound against these known pimozide targets.

Key Research Objectives:

Receptor Binding Assays: Quantitative binding assays are essential to determine the affinity (Ki values) of this compound for dopamine D2, D3, and D4 receptors. Comparative analysis with pimozide will reveal any changes in potency and selectivity.

Functional Activity Profiling: Cellular assays should be employed to characterize the compound as an antagonist, partial agonist, or agonist at these receptors.

Off-Target Screening: A broad off-target screening panel, with a particular focus on the hERG channel and other receptors known to be affected by pimozide (e.g., 5-HT7), is crucial to build a comprehensive pharmacological profile. wikipedia.org

| Target | Action | Potential Implication of Study |

|---|---|---|

| Dopamine D2 Receptor | Antagonist | Evaluating antipsychotic potential and extrapyramidal side-effect liability. |

| Dopamine D3 Receptor | Antagonist | Assessing potential impact on cognition and reward pathways. |

| Dopamine D4 Receptor | Antagonist | Investigating potential for atypical antipsychotic properties. |

| 5-HT7 Receptor | Antagonist | Exploring potential effects on mood and cognition. |

| hERG Potassium Channel | Inhibitor | Crucial for assessing potential cardiotoxicity. |

Exploring the Role of this compound as a Pharmacological Tool

Should detailed pharmacological studies reveal a unique activity profile, this compound could emerge as a valuable pharmacological tool for basic research. For instance, if the compound displays significantly higher selectivity for a specific dopamine receptor subtype compared to pimozide and other available ligands, it would be an invaluable probe for elucidating the physiological and pathophysiological roles of that specific receptor.

A highly selective D3 or D4 receptor antagonist, for example, could be instrumental in neuroscience research to dissect the specific contributions of these receptors to learning, memory, and addiction processes, without the confounding effects of potent D2 receptor blockade. The development of such a tool would represent a significant advancement for the field.

Potential for Developing Advanced Analytical Standards

As a known impurity of pimozide, this compound has significant importance in the context of pharmaceutical manufacturing and quality control. pharmaffiliates.comveeprho.com The presence and quantity of impurities in an active pharmaceutical ingredient (API) are strictly regulated to ensure the safety and efficacy of the final drug product.

A significant future direction is the development of this compound as a certified reference material. This would involve:

Chemical Synthesis and Purification: Developing a robust and scalable synthesis route to produce the compound with high purity.

Structural Characterization: Unambiguous confirmation of its chemical structure and stereochemistry using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Purity Assessment: Quantifying its purity using high-performance liquid chromatography (HPLC), gas chromatography (GC), and other relevant analytical methods.

The availability of a well-characterized analytical standard would be essential for pharmaceutical companies to accurately identify and quantify this specific impurity in their pimozide products, thereby ensuring compliance with regulatory standards.

Unaddressed Questions in Structure-Function Relationships

The isomeric difference between pimozide and this compound provides a compelling case for investigating structure-function relationships. The position of a fluorine atom on an aromatic ring can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affect its pharmacological activity.

| Compound | Chemical Structure | Key Structural Feature |

|---|---|---|

| Pimozide |  | Two para-fluorophenyl groups. |

| This compound |  | One para-fluorophenyl group and one ortho-fluorophenyl group. |

Key Unaddressed Questions:

Receptor Binding Pocket Interactions: How does the repositioning of the fluorine atom affect the molecule's orientation and interactions within the binding pockets of its target receptors?

Metabolic Stability: Pimozide is metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP1A2. drugs.com Does the 2-fluoro substitution alter the metabolic profile of the compound, potentially leading to a different half-life or different metabolites?

Blood-Brain Barrier Permeability: Does the change in the molecule's polarity and conformation affect its ability to cross the blood-brain barrier?

hERG Channel Blockade: What is the impact of the 2-fluoro substitution on the affinity for the hERG potassium channel? Could this structural modification potentially mitigate the cardiotoxic risks associated with pimozide?

Answering these questions through a combination of in vitro testing and computational modeling would provide valuable insights into the molecular determinants of ligand-receptor interactions and drug metabolism for the diphenylbutylpiperidine class of compounds.

Innovative Synthetic Approaches for Future Derivatizations

The future study of this compound and its potential development into a pharmacological tool or lead compound necessitates the exploration of innovative and efficient synthetic methodologies. While classical methods can be used, modern synthetic organic chemistry offers powerful tools for creating analogs and derivatives.

Future research in this area should focus on:

Late-Stage Fluorination: Investigating late-stage fluorination techniques that could allow for the introduction of fluorine at various positions on the phenyl rings of a pimozide precursor. This would enable the rapid generation of a library of fluorinated analogs for structure-activity relationship studies.

Asymmetric Synthesis: Developing stereoselective synthetic routes to access individual enantiomers of this compound. This is critical, as the pharmacological activity of chiral drugs often resides in a single enantiomer.

Fragment-Based Drug Design: Utilizing the core structure of this compound as a scaffold for the synthesis of new derivatives. By systematically modifying the benzimidazolone and piperidine (B6355638) moieties, it may be possible to fine-tune the compound's pharmacological properties. The development of efficient synthetic routes for fluorinated building blocks is a key area of modern medicinal chemistry. wordpress.com

Q & A

Q. What statistical methods resolve variability in dose-response outcomes for this compound?

- Tools : Apply nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values. Use mixed-effects models to account for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.